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Compound of Interest

3-(Aminomethyl)-6-
Compound Name:
(trifluoromethyl)pyridine

Cat. No.: B1273294

In-Depth Technical Guide: 3-(Aminomethyl)-6-
(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and
potential applications of 3-(Aminomethyl)-6-(trifluoromethyl)pyridine, a key building block in
medicinal chemistry.

Chemical Structure and Identification

3-(Aminomethyl)-6-(trifluoromethyl)pyridine is a substituted pyridine derivative. The
structure consists of a pyridine ring substituted with an aminomethyl group at the 3-position and
a trifluoromethyl group at the 6-position.

Molecular Structure:

Key Identifiers:
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Identifier Value

IUPAC Name [6-(trifluoromethyl)pyridin-3-yllmethanamine
CAS Number 387350-39-2[1]

Molecular Formula C7H7F3N2[1]

Molecular Weight 176.14 g/mol [1]

5-(aminomethyl)-2-(trifluoromethyl)pyridine, [6-
Synonyms (trifluoromethyl)pyridin-3-yljmethylamine, ([6-
(trifluoromethyl)pyridin-3-yljmethyl)amine[1]

Physicochemical Properties

A summary of the known physical and chemical properties of 3-(Aminomethyl)-6-
(trifluoromethyl)pyridine is presented below. It is important to note that some of these values
are predicted.

Property Value Source

) White or Colorless to Yellow
Physical Form

Solid or Liquid
Boiling Point 62-64 °C at 0.5 mmHg ChemicalBook
Density 1.293 + 0.06 g/cm3 (Predicted) = ChemicalBook
pKa 7.85 + 0.29 (Predicted) ChemicalBook

2-8 °C, under inert
Storage Temperature ]
atmosphere, in a dark place

Synthesis and Purification

The synthesis of trifluoromethylpyridine derivatives can be achieved through various methods,
including chlorine/fluorine exchange from trichloromethylpyridine precursors or the construction
of the pyridine ring from a trifluoromethyl-containing building block.[2]
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A common challenge in the synthesis of related compounds, such as 2-(3-chloro-5-
(trifluoromethyl)pyridin-2-yl)ethanamine, involves lengthy synthetic routes and difficult
purification.[3] A more recent, environmentally friendly approach for a similar compound utilizes
a carbamate as the starting material, which simplifies the process and avoids hazardous
reagents.[3] Purification of the hydrochloride salt of related amine derivatives has been shown
to be a convenient method.[3]

General Purification Strategy:

For amine-containing compounds, purification can often be achieved through standard
techniques such as:

o Column Chromatography: Using silica gel and an appropriate solvent system (e.g., a
gradient of ethyl acetate in hexanes).

« Distillation: For liquid products, vacuum distillation can be effective.

o Recrystallization: If the compound is a solid, recrystallization from a suitable solvent can be
used to obtain high purity.

e Salt Formation: Formation of a hydrochloride or other salt can facilitate purification and
handling.

Spectral Data

Detailed experimental spectral data for 3-(Aminomethyl)-6-(trifluoromethyl)pyridine is not
readily available in the public domain. However, characteristic spectral features can be
predicted based on the analysis of similar structures.

Expected Spectroscopic Features:

e 1H NMR: The proton NMR spectrum is expected to show signals corresponding to the
aromatic protons on the pyridine ring, a singlet for the aminomethyl (-CH2NH2) protons, and
a broad singlet for the amine (-NHz) protons. The chemical shifts of the aromatic protons will
be influenced by the electron-withdrawing trifluoromethyl group and the aminomethyl group.
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e 13C NMR: The carbon NMR spectrum will display signals for the five carbons of the pyridine
ring, the aminomethyl carbon, and the trifluoromethyl carbon. The trifluoromethyl carbon will
appear as a quartet due to coupling with the fluorine atoms.

o FT-IR: The infrared spectrum is expected to show characteristic absorption bands for N-H
stretching of the primary amine (around 3300-3500 cm™1), C-H stretching of the aromatic ring
and the CH:z group (around 2800-3100 cm~1), C=N and C=C stretching of the pyridine ring
(around 1400-1600 cm~1), and strong C-F stretching bands for the trifluoromethyl group
(typically in the 1000-1300 cm~1 region).

e Mass Spectrometry: The mass spectrum should show a molecular ion peak (M*)
corresponding to the molecular weight of the compound (176.14 g/mol ). Fragmentation
patterns would likely involve the loss of the aminomethyl group or cleavage of the pyridine
ring.

Biological Activity and Potential Applications

While direct biological studies on 3-(Aminomethyl)-6-(trifluoromethyl)pyridine are limited in
publicly available literature, derivatives of this compound have shown significant promise in
drug discovery.

Inhibition of Lysyl Oxidase-Like 2 (LOXL2)

A derivative of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine has been identified as a
potent and selective irreversible inhibitor of the copper-dependent amine oxidase, Lysyl
Oxidase-Like 2 (LOXL2).[4] LOXLZ2 is a key enzyme in the remodeling of the extracellular
matrix by catalyzing the cross-linking of collagen and elastin.[4] Dysregulation of LOXL2 is
implicated in fibrotic diseases.[4]

The clinical candidate, PAT-1251, an (R,R)-enantiomer of a derivative, has progressed to
Phase 1 clinical trials as a first-in-class small-molecule LOXL2 inhibitor for the treatment of
fibrosis.[4]

Signaling Pathway and Experimental Workflow:

The development of LOXL2 inhibitors involves a logical workflow from initial hit identification to
clinical trials.
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Logical workflow for the development of LOXLZ2 inhibitors.

Potential as Anticancer Agents

Derivatives of trifluoromethyl-substituted pyrazolo[3,4-b]pyridines have been synthesized and
evaluated for their anticancer activity against various cancer cell lines, including lung, breast,
prostate, and cervical cancer.[5] This suggests that the trifluoromethylpyridine scaffold, a core
component of 3-(Aminomethyl)-6-(trifluoromethyl)pyridine, is a valuable pharmacophore in
the design of novel anticancer agents.

Safety Information

Based on available safety data, 3-(Aminomethyl)-6-(trifluoromethyl)pyridine is classified as
a hazardous substance.

o Hazard Statements: H314 (Causes severe skin burns and eye damage).
» Signal Word: Danger.
e Pictograms: GHSO05 (Corrosion).

¢ Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye
protection/face protection), P301+P330+P331 (IF SWALLOWED: Rinse mouth. Do NOT
induce vomiting), P302+P352 (IF ON SKIN: Wash with plenty of soap and water),
P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing),
P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove
contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a
POISON CENTER or doctor/physician).

Conclusion

3-(Aminomethyl)-6-(trifluoromethyl)pyridine is a valuable chemical intermediate with
significant potential in the development of new therapeutic agents. Its trifluoromethylpyridine
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core is a key feature in molecules targeting diseases such as fibrosis and cancer. Further
research into the direct biological activities of this compound and the development of efficient
and safe synthetic protocols are warranted to fully exploit its potential in medicinal chemistry
and drug discovery. The information provided in this guide serves as a foundational resource
for researchers and scientists working with this promising molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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